Enhanced Lipophilicity Over the 7-Iodo Analog: A Measurable LogP Advantage
The target compound exhibits a calculated LogP of 2.4007, which is 0.1579 units higher than the LogP of 2.2428 for the 7-iodo analogue tert-butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate . This increase in lipophilicity is predicted to enhance passive membrane permeability, a critical parameter in early drug discovery for achieving oral bioavailability and cellular target engagement.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.4007 |
| Comparator Or Baseline | tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate (LogP = 2.2428) |
| Quantified Difference | ΔLogP = +0.1579 (7% increase in lipophilicity) |
| Conditions | In silico calculation; vendor-reported data from Leyan.com |
Why This Matters
Higher LogP within a favorable range (1–3) can improve membrane permeability without compromising aqueous solubility, directly influencing a compound's suitability as a lead in CNS or intracellular target programs.
